molecular formula C14H16FN5O B2640744 (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(2-methylpiperidin-1-yl)methanone CAS No. 1396784-48-7

(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(2-methylpiperidin-1-yl)methanone

Cat. No. B2640744
CAS RN: 1396784-48-7
M. Wt: 289.314
InChI Key: YNGRYDOQGVKWEJ-UHFFFAOYSA-N
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Description

The compound you mentioned contains several structural components: a fluorophenyl group, a tetrazol group, a methylpiperidin group, and a methanone group. Each of these groups contributes to the overall properties of the compound. For example, the fluorophenyl group could potentially contribute to the compound’s reactivity and biological activity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom of the methanone group. The exact structure would depend on the specific synthesis process and the reaction conditions .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its molecular structure. For example, the fluorophenyl group might undergo electrophilic aromatic substitution, while the tetrazol group could potentially participate in click reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would depend on its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity .

Scientific Research Applications

Catalyst and Solvent-Free Synthesis

An efficient approach for regioselective synthesis involving (5-amino-3-methylsulfanyl-1H-1,2,4-triazol-1-yl)(2-fluorophenyl)methanone demonstrates the use of catalyst- and solvent-free conditions. This method, along with microwave-assisted Fries rearrangement, emphasizes advancements in synthesizing heterocyclic compounds with potential pharmaceutical applications (Moreno-Fuquen et al., 2019).

Antitumor Activity

Research on the synthesis and crystal structure of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone highlighted its distinct inhibition on the proliferation of cancer cell lines such as A549, BGC-823, and HepG-2. This study points to the potential of fluorophenyl compounds in developing new antitumor agents (Tang & Fu, 2018).

Acetylcholinesterase Inhibition

A novel series of arylisoxazole-phenylpiperazines were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE), demonstrating the potential for Alzheimer's disease treatment. This study provides insights into the design of selective AChE inhibitors with pharmaceutical relevance (Saeedi et al., 2019).

Crystal Structure Analysis

The crystal structure and conformational analysis of compounds with fluorophenyl groups were explored, offering valuable data for the design and synthesis of molecules with specific physical and chemical properties. Such studies are crucial for understanding molecular interactions and developing materials with desired functionalities (Huang et al., 2021).

Synthesis and Screening for Biological Activity

Synthesis and biological screening of fluorophenyl-containing compounds reveal their potential as novel agents with antifungal activity. This highlights the broader applicability of fluorophenyl derivatives in addressing various biological challenges (Jadhav, Nikumbh, & Karale, 2015).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological target. For example, many drugs work by binding to a specific protein and altering its function .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and its biological activity. Proper safety measures should always be taken when handling chemical compounds .

Future Directions

Future research on this compound could involve exploring its potential uses in medicine or industry, studying its reactivity to develop new synthetic methods, or investigating its biological activity to understand its mechanism of action .

properties

IUPAC Name

[2-(4-fluorophenyl)tetrazol-5-yl]-(2-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5O/c1-10-4-2-3-9-19(10)14(21)13-16-18-20(17-13)12-7-5-11(15)6-8-12/h5-8,10H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGRYDOQGVKWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=NN(N=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(2-methylpiperidin-1-yl)methanone

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